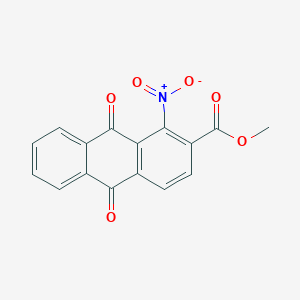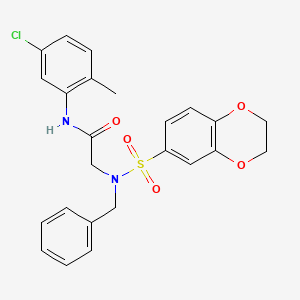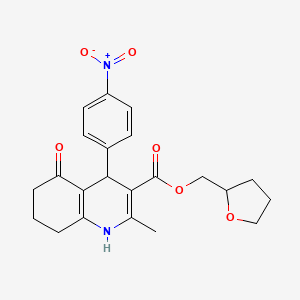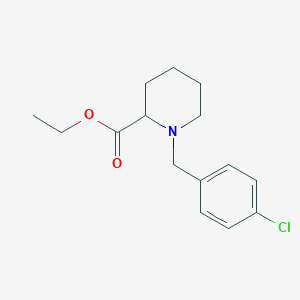![molecular formula C22H17N3O2S2 B5049088 ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)
ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It may also exert its antimicrobial and antiviral activity by disrupting the cell membrane and inhibiting viral replication.
Biochemical and Physiological Effects:
Studies have shown that Ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate may have biochemical and physiological effects on various systems in the body. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activity. Additionally, it has been shown to have antioxidant and anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate in lab experiments is its potential to be used as a fluorescent probe for detecting heavy metal ions in water. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of Ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate. One direction is to investigate its potential use as a building block for organic semiconductors. Another direction is to further study its mechanism of action to better understand its potential therapeutic applications. Additionally, it may be worthwhile to investigate its potential use as a fluorescent probe for detecting heavy metal ions in other environmental samples, such as soil and air.
Métodos De Síntesis
The synthesis of Ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate involves the reaction between 1H-indole-3-acetic acid and 2-amino-6-bromo-benzothiazole in the presence of triethylamine. The reaction mixture is then treated with ethyl chloroacetate to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antiviral properties. In material science, it has been studied for its potential use as a dye and as a building block for organic semiconductors. In environmental science, it has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.
Propiedades
IUPAC Name |
ethyl 2-[3-[(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-cyanoethenyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c1-2-27-21(26)14-25-13-15(17-7-3-5-9-19(17)25)11-16(12-23)28-22-24-18-8-4-6-10-20(18)29-22/h3-11,13H,2,14H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIAYFEYMLVAU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5049017.png)
![(5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5049018.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B5049023.png)

![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5049051.png)
![4-methyl-1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5049052.png)
![3-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5049063.png)


![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5049098.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)